Gly-his

描述

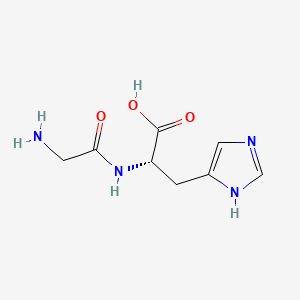

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWFXZNIBQBFHR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-13-6 | |

| Record name | Glycyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanisms of Action: Cellular and Molecular Interactions

Metal Ion Homeostasis and Chelation

Peptides containing histidine are recognized for their involvement in metal ion homeostasis through their ability to bind and chelate metal ions. This chelation can impact the concentration, distribution, and biological availability of these ions.

Copper(II) Binding and Complex Formation

Glycyl-histidine is capable of forming complexes with copper(II) ions. While more extensive studies exist for larger peptides like glycyl-histidyl-lysine (GHK) or glycylglycyl-L-histidine (GGH), which are known for their roles in copper transport and as models for protein binding sites, the Gly-His sequence itself contributes to copper binding affinity. The imidazole (B134444) ring within the histidine residue is a crucial site for coordinating copper(II) ions in peptides.

The specific stoichiometry and coordination geometry of this compound-copper(II) complexes are influenced by factors such as pH and the molar ratio of this compound to copper(II). Based on studies of related histidine-containing peptides, copper(II) typically adopts a square-planar or distorted square-planar coordination geometry when bound to peptides. The coordination often involves the amino nitrogen, the deprotonated amide nitrogen, and the imidazole nitrogen of the histidine residue. For a dipeptide like this compound, a 1:1 metal-to-ligand complex is commonly observed, where the peptide can function as a bidentate or tridentate ligand depending on the pH-dependent deprotonation of the amide nitrogen. Research on other histidine-containing peptides suggests that the imidazole N(3) nitrogen atom acts as an initial anchoring point for copper(II), promoting subsequent coordination by deprotonated amide nitrogens.

The binding of copper(II) by peptides such as this compound can alter the redox properties of the metal ion. Chelation by the peptide can stabilize specific oxidation states of copper, thereby influencing its participation in cellular redox reactions. Studies on GHK, which contains the this compound sequence, have demonstrated its capacity to bind copper and reduce its redox activity. This suggests that the this compound moiety contributes to this effect by modifying the reduction potential of the bound copper ion. The precise coordination environment provided by this compound dictates the ease with which the copper ion can undergo oxidation or reduction.

Peptide binding contributes to the stabilization and potential delivery of metal ions. By forming stable complexes, this compound can help prevent the precipitation of metal ions or their undesirable interactions with other biological molecules. This chelation can also potentially facilitate the transport of metal ions across biological membranes or their targeted delivery to specific cellular compartments or metalloproteins. While direct experimental data specifically detailing this compound's role in metal ion delivery is not extensively highlighted in the provided sources, the principle of peptide-mediated metal ion stabilization and delivery is a recognized function of histidine-containing peptides, particularly concerning copper.

Influence on Redox Properties of Metal Ions

Nickel(II) Binding and Complex Formation

Glycyl-histidine also forms complexes with nickel(II) ions. The histidine imidazole nitrogen is a significant coordination site for nickel(II) in peptides, similar to its interaction with copper. Studies on nickel(II) complexes with histidine-containing peptides, including those with this compound or related sequences like glycylglycyl-L-histidine (GGH), show the formation of stable complexes. The coordination environment around nickel(II) can vary with the peptide sequence and pH, often involving the amino, deprotonated amide, and imidazole nitrogens. For instance, studies on GGH have shown the formation of planar yellow nickel(II) complexes above pH 8, with coordination involving the amino group, two deprotonated amide groups, and the imidazole nitrogen.

Zinc(II) Binding and Regulation

Glycyl-histidine is capable of binding to zinc(II) ions. The interaction between zinc and histidine-containing peptides is well-documented in biological systems, particularly in the context of zinc finger proteins and other proteins involved in zinc homeostasis and transcriptional regulation. The imidazole nitrogen of histidine is a primary coordination site for zinc(II). While the binding affinity of this compound for zinc(II) may differ from that of larger peptides or proteins with multiple histidine residues or other coordinating ligands, its ability to bind zinc suggests a potential role in local zinc buffering or interaction with zinc-dependent biological processes. Research indicates that zinc binding to histidine residues can influence the structure and function of proteins, underscoring the potential regulatory implications of such interactions.

Table 1: Metal Ion Binding Properties of Glycyl-histidine (Based on related histidine-containing peptides)

| Metal Ion | Key Binding Sites | Common Coordination Geometry | Influence on Redox Properties | Stabilization and Delivery Potential |

| Copper(II) | Amino N, Amide N (deprotonated), Imidazole N | Square-planar/Distorted Square-planar | Can reduce redox activity | Contributes to stabilization and delivery |

| Nickel(II) | Amino N, Amide N (deprotonated), Imidazole N | Varies (e.g., Square-planar, Octahedral) | Potential influence | Potential role |

| Zinc(II) | Imidazole N, Carboxylate O, Amino N (less common) | Tetrahedral/Various | Generally redox inactive | Potential role in buffering/interaction |

Iron Chelation Mechanisms

While specific, detailed mechanisms of iron chelation by this compound are not extensively documented in the provided search results, the presence of a histidine residue in its structure suggests a potential for metal binding. Histidine is known to coordinate metal ions, including iron, through its imidazole ring. Related peptides containing histidine, such as Glycyl-histidyl-lysine (GHK), are well-established metal-binding peptides, particularly for copper chempep.com. In GHK-Cu, copper binds via the histidine imidazole ring, the peptide backbone, and deprotonated amide nitrogens chempep.com. The ability of histidine-containing compounds to scavenge reactive oxygen species, such as hydroxyl radicals, which can be generated via metal-catalyzed reactions, further supports a potential role in modulating metal-mediated oxidative processes researchgate.net.

Enzymatic Modulation and Interaction

Peptides containing glycine (B1666218) and histidine residues have been observed to influence the activity of various enzymes.

Studies on related peptides provide insights into the potential of this compound to modulate enzyme activity. Glycyl-histidyl-lysine (GHK-Cu) has been shown to modulate the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation and remodeling of the extracellular matrix mdpi.com. MMPs contain a conserved motif, His-Glu-X-Gly-His-X-X-Gly-X-X-His, within their catalytic site that coordinates a catalytic zinc ion, underscoring the importance of histidine residues for their function scholaris.caresearchgate.net. This suggests a possible interaction between histidine-containing peptides like this compound and metalloproteinases.

Furthermore, GHK-Cu is reported to activate superoxide (B77818) dismutase (SOD), an enzyme that neutralizes reactive oxygen species chempep.com. This activation is attributed to GHK-Cu acting as a copper chaperone, facilitating the incorporation of copper into the enzyme chempep.com. While direct evidence for this compound modulating SOD activity was not found, the activity of the related GHK-Cu peptide suggests that the this compound moiety could play a role in such interactions, potentially influencing the antioxidant defense system.

Research indicates that the amino acid sequence of peptides influences their recognition and cleavage by peptidases. For instance, the peptidase Tripeptidyl-peptidase II (TPP2) has shown high specificity towards peptides including carnosine and Gly-Gly-His peerj.com. This highlights that peptides containing glycine and histidine can serve as substrates for specific peptidases, and their susceptibility to enzymatic degradation is dependent on their composition and sequence. The role of this compound as a direct substrate for specific peptidases requires further investigation.

Modulation of Enzyme Activity (e.g., Metalloproteinases, Superoxide Dismutase)

Antioxidant Mechanisms

Glycyl-histidine exhibits antioxidant properties through various mechanisms, including free radical scavenging and the reduction of oxidative damage.

Free Radical Scavenging

This compound has demonstrated the ability to act as a free radical scavenger. Studies using electron paramagnetic resonance (EPR) spin-trapping techniques have shown that this compound can scavenge hydroxyl radicals. uky.edu The hydroxyl radical scavenging activity of this compound was found to be greater than that of its individual constituent amino acids, glycine and histidine. uky.edu Another study indicated that Glycyl-L-histidyl-L-lysine (GHK), a tripeptide containing glycine and histidine, could diminish signals of both hydroxyl (·OH) and peroxyl (ROO·) radicals. nih.gov

The imidazole ring of histidine is known to play a role in its antioxidant properties, including free radical scavenging. creative-proteomics.com The enhanced scavenging activity of this compound compared to individual histidine suggests that the peptide bond and the combination of glycine and histidine contribute to its radical-scavenging capacity. uky.edu

Reduction of Oxidative Damage

Beyond directly scavenging radicals, this compound may also contribute to the reduction of oxidative damage. While direct evidence for this compound reducing oxidative damage was not prominently featured, related peptides and amino acids have shown such effects. Histidine and glycine have been reported to act as potent antioxidants that reduce oxidative stress damage. researchgate.net Histidine's antioxidant response is linked to the production of carnosine, a dipeptide with significant antioxidant properties that scavenges reactive oxygen species (ROS) and prevents cellular damage. creative-proteomics.com

Glycyl-L-histidyl-L-lysine (GHK) has been reported to quench toxic products of lipid peroxidation, such as 4-hydroxynonenal (B163490) and acrolein, which are involved in age-related conditions. nih.gov GHK has also been shown to reduce reactive oxygen species levels in cells. nih.gov Although these findings pertain to GHK, they suggest that histidine-containing peptides like this compound may similarly contribute to reducing oxidative damage by interacting with ROS and inhibiting the formation of harmful byproducts of oxidation.

Enhancement of Endogenous Antioxidant Systems (e.g., Glutathione (B108866), Superoxide Dismutase)

Research suggests that this compound and peptides containing this compound can contribute to enhanced endogenous antioxidant defense mechanisms. While direct studies focusing solely on this compound's impact on GSH and SOD levels are limited in the search results, related peptides and the constituent amino acids provide insights into potential mechanisms.

Studies on protein hydrolysates containing this compound sequences have demonstrated an ability to improve endogenous cellular antioxidant enzyme activities in animal models. For instance, a peptide from croaker muscle protein hydrolysate containing a Gly-Arg-His sequence was shown to increase the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) in Wistar rats compared to a negative control group. nih.govresearchgate.net The observed increases in enzyme activities were statistically significant. nih.govresearchgate.net

| Enzyme | Control Group Activity | Supplemented Group Activity |

| Catalase (CAT) | 196.4 ± 5.65 | 283.6 ± 7.25 |

| Glutathione-S-Transferase (GST) | 1.3 ± 0.45 | 4.3 ± 0.78 |

| Superoxide Dismutase (SOD) | 15.1 ± 0.35 | 28.42 ± 1.97 |

Note: Data is representative of observed trends in a study using a peptide containing Gly-Arg-His. nih.govresearchgate.net

Another study involving rapeseed protein hydrolysate containing this compound-Ser also reported increased superoxide dismutase (SOD) activity in the plasma of rats. mdpi.com Compared to a control group with SOD activity of 200 U/mL, rats supplemented with the peptides showed SOD activities of 280, 230, and 250 U/mL at a dose of 30 mg/kg peptide. mdpi.com

While this compound itself is a dipeptide, its constituent amino acids, glycine and histidine, are known to play roles in antioxidant systems. Glycine is a precursor for glutathione synthesis, a key intracellular antioxidant. nih.govresearchgate.netmdpi.com Dietary glycine can be rate-limiting for glutathione synthesis, and supplementation may boost tissue glutathione levels. nih.govmdpi.com Histidine, with its imidazole ring, can contribute to antioxidant properties by donating protons and scavenging free radicals, as well as chelating metal ions. mdpi.com

Superoxide dismutase (SOD) enzymes catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, forming a primary defense against oxidative stress. mdpi.comrsc.org Glutathione peroxidase (GPX) then works with glutathione to reduce hydrogen peroxide. mdpi.comfrontiersin.org While some studies investigate the effect of glycine or other peptides on SOD activity rsc.orgcaldic.compjoes.com, direct evidence specifically detailing how the this compound dipeptide directly enhances the activity or expression of endogenous SOD and GSH systems is less prevalent in the provided search results compared to studies on larger peptides containing these sequences or the individual amino acids. However, the presence of this compound sequences within larger antioxidant peptides that demonstrate enhanced SOD and GST activities in vivo suggests a potential contribution of the this compound moiety to these effects. nih.govresearchgate.net

| Antioxidant System Component | Role |

| Glutathione (GSH) | Major intracellular antioxidant, involved in detoxification. researchgate.netdergipark.org.tr |

| Superoxide Dismutase (SOD) | Catalyzes dismutation of superoxide radicals. mdpi.comrsc.org |

| Glutathione-S-Transferase (GST) | Involved in detoxification, often works with GSH. nih.gov |

Further targeted research specifically on this compound is needed to fully elucidate its direct mechanisms in enhancing endogenous antioxidant systems like glutathione and superoxide dismutase.

Biological Activities and Physiological Roles

Tissue Regeneration and Wound Healing

Specific research focusing solely on the Gly-his dipeptide's direct role in tissue regeneration and wound healing is not prominent in the examined literature. Studies in this area often highlight the activity of the tripeptide GHK and its copper complex (GHK-Cu), which have demonstrated significant effects on wound healing and tissue remodeling in various models. sovereignhealthperformance.comresearchgate.netresearchgate.netebi.ac.ukessentialdayspa.comresearchgate.net

Stimulation of Collagen and Elastin (B1584352) Synthesis

While the tripeptide GHK-Cu is known to stimulate the synthesis of collagen and elastin in dermal fibroblasts, contributing to skin regeneration and repair, direct evidence specifically linking the this compound dipeptide alone to the stimulation of collagen and elastin synthesis is not clearly established in the provided search results. sovereignhealthperformance.comresearchgate.netresearchgate.netnih.gov

Promotion of Angiogenesis and Nerve Outgrowth

The promotion of angiogenesis (formation of new blood vessels) and nerve outgrowth are activities attributed to the tripeptide GHK-Cu in the context of wound healing and tissue repair. researchgate.netresearchgate.netessentialdayspa.comresearchgate.net Research specifically investigating the capacity of the this compound dipeptide to promote angiogenesis and nerve outgrowth in isolation was not found in the provided information.

Regulation of Extracellular Matrix Remodeling

Extracellular matrix (ECM) remodeling is a crucial process in tissue repair and regeneration. The tripeptide GHK-Cu has been shown to support the remodeling of ECM components. sovereignhealthperformance.comebi.ac.ukessentialdayspa.comnih.gov However, the specific role of the this compound dipeptide in the regulation of extracellular matrix remodeling is not detailed in the retrieved search results.

Anti-inflammatory Effects

Some research suggests that peptides containing glycine (B1666218) and histidine residues may possess anti-inflammatory properties. For instance, studies on protein hydrolysates enriched in these amino acids or specific peptides containing these sequences have indicated anti-inflammatory potential. mdpi.comthaiscience.inforsc.orgrsc.org However, the anti-inflammatory effects specifically of the this compound dipeptide as a standalone compound are not extensively described. Individual amino acids, such as glycine and histidine, have also been reported to exhibit anti-inflammatory effects. researchgate.net

Reduction of Pro-inflammatory Cytokines

Certain peptides containing Gly and His sequences have been investigated for their ability to reduce the production of pro-inflammatory cytokines. For example, a peptide containing His-Tyr-Gly-His demonstrated anti-inflammatory potency by attenuating inflammatory cytokine production in a study. rsc.org While this indicates that sequences including Gly and His can be part of anti-inflammatory peptides, direct evidence showing the this compound dipeptide alone significantly reduces pro-inflammatory cytokines was not found in the provided search results.

Immunomodulatory Responses

The concept of immunomodulatory peptides, which can influence immune reactions, is an area of research. google.combiosynth.com While some peptides derived from natural sources or synthesized peptides have shown immunomodulatory activities, specific information detailing the immunomodulatory responses directly mediated by the this compound dipeptide was not available in the examined literature. mdpi.com

Oxidative Stress Mitigation and Cytoprotection

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in various pathological conditions. This compound has been explored for its potential to counteract oxidative damage and protect cells. The presence of histidine in the dipeptide is particularly relevant, as histidine residues are known to contribute to the antioxidant activities of peptides, often by donating protons to free radicals and stabilizing them through resonance structures. mdpi.com

Studies on protein hydrolysates containing histidine and glycine have demonstrated antioxidant capacities, assessed through methods like DPPH and ABTS radical scavenging assays. mdpi.comacs.org While these studies often examine complex mixtures of peptides, the inclusion of this compound sequences is believed to contribute to the observed antioxidant effects. For instance, peptides containing histidine and glycine have been identified in protein hydrolysates with demonstrated cytoprotective effects against oxidative stress induced by agents like hydrogen peroxide (H₂O₂). acs.org H₂O₂ is a common ROS that can induce oxidative stress, leading to growth arrest and cell death. mdpi.com

The mechanism by which this compound and related peptides exert antioxidant effects may involve the sequestration of free radicals, metal chelating properties, and the inhibition of lipid peroxidation. acs.org Additionally, some antioxidant peptides are thought to interact with cellular antioxidant pathways, such as the Keap1-Nrf2 pathway, which regulates the expression of antioxidant enzymes. nih.gov

Neurological and Behavioral Effects

Investigations into the effects of this compound extend to the nervous system, suggesting potential roles in modulating neurological and behavioral processes.

Anxiolytic Activity

Some research points towards a potential anxiolytic, or anxiety-reducing, activity associated with this compound or peptides containing this sequence. While the precise mechanisms are still under investigation, the involvement of histidine, a precursor to histamine (B1213489) and a component of various neuroactive peptides, might contribute to these effects. The search results reference studies related to neurological and behavioral effects, including anxiolytic activity. citeab.com

Neuroprotection

Beyond anxiolytic effects, there is interest in the potential neuroprotective properties of this compound. Neuroprotection involves mechanisms that preserve neuronal structure and function, often by counteracting factors that contribute to neuronal damage, such as oxidative stress and inflammation. Peptides containing specific amino acid sequences have shown neuroprotective effects in cellular models, for example, by reducing ROS levels, enhancing antioxidant enzyme activity, and inhibiting apoptosis induced by oxidative stress. nih.gov While direct evidence specifically for this compound's neuroprotective action in isolation requires further dedicated research, its constituent amino acids and its presence in larger neuroactive peptides suggest this as a potential area of biological activity.

Metabolic Regulation

This compound may also play a role in metabolic processes, particularly concerning glucose and lipid metabolism.

Glycemic Control and Insulin (B600854) Sensitivity

Metabolic regulation encompasses the complex processes by which the body maintains energy balance, including the control of blood glucose levels and the regulation of insulin sensitivity. Dysregulation of these processes is central to conditions like diabetes mellitus. scirp.org Research highlights the importance of various proteins and peptides in glucose metabolism and insulin signaling. scirp.org While the direct impact of this compound on glycemic control and insulin sensitivity is an area requiring more specific research, its constituent amino acids, glycine and histidine, are involved in metabolic pathways. Glycine, for instance, has roles in glucose metabolism. The search results indicate that metabolic regulation, glycemic control, and insulin sensitivity are areas of investigation related to peptides and diabetes. siirt.edu.trscribd.comscience.gov

Lipid Metabolism

Lipid metabolism involves the synthesis, breakdown, and transport of lipids, which are crucial for energy storage, cell membrane formation, and signaling. Abnormalities in lipid metabolism are often associated with metabolic disorders. The search results mention that lipid metabolism is influenced by various factors, including peptides. siirt.edu.tr While the specific role of this compound in lipid metabolism needs further elucidation, the broader context of peptides influencing lipid metabolic pathways suggests a potential area of activity for this dipeptide.

Role in One-Carbon Metabolism

One-carbon (1C) metabolism is a fundamental network of biochemical reactions crucial for processes such as nucleotide synthesis, amino acid homeostasis, epigenetic maintenance, and redox defense. This pathway involves the transfer of one-carbon units, often carried by coenzymes like tetrahydrofolate (THF) and S-adenosylmethionine (SAM). creative-proteomics.comnih.gov

Glycine is recognized as a key precursor and donor of 1C units within this metabolic network. nih.govmdpi.com The catabolism of amino acids like serine, glycine, and histidine contributes to the formation of 1C metabolites linked to THF. oup.com Specifically, in the folate cycle, glycine and serine fuel mitochondrial enzymes involved in purine (B94841) production. mdpi.comspandidos-publications.com Serine is converted to glycine, yielding a 1C unit that combines with THF to form methylene-THF. creative-proteomics.commdpi.com

Mitochondrial 1C reactions are particularly important for producing 1C units that can be exported to the cytosol and for synthesizing other products, including glycine. nih.gov The glycine cleavage system (GCS), a mitochondrial enzyme complex, decarboxylates glycine to produce CO2 and deaminates the remaining carbon to form mitochondrial 5,10-methylene-THF. nih.gov This highlights the dynamic interplay between glycine and 1C metabolism.

Antimicrobial Properties

Studies have investigated the antimicrobial potential of this compound, particularly in the context of modified peptides and conjugates. Research on this compound-Lys (GHK) conjugates, which involve the this compound sequence, has shown promising in vitro antimicrobial activity. nih.govmostwiedzy.pl These conjugates, especially those modified with fatty acids, have demonstrated strong to moderate activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govresearchgate.net

Specific conjugates, such as compound 1d and 5b from one study, exhibited rapid bactericidal effects against Gram-positive bacteria. nih.govresearchgate.net Other conjugates (1b-c, 1e, 2a-b, and 4b) also showed noticeable effects against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Furthermore, some compounds, like 1d, 1e, and 2e, were found to be active against fungi. nih.govresearchgate.net

Beyond conjugates, self-assembled this compound dipeptides in film-like structures have also been studied for their antimicrobial properties, particularly when combined with silver nanoparticles (AgNPs). nih.gov These AgNP-decorated this compound films demonstrated antibacterial activity against E. coli, S. aureus, and P. aeruginosa, with the most prominent effect observed against P. aeruginosa. nih.gov These findings suggest potential topical applications for such materials. nih.gov

Some naturally occurring antimicrobial peptides (AMPs) are rich in glycine and histidine residues, such as Shepherin I and II, which contain a Gly-Gly-His repeating motif and exhibit activity against Gram-negative bacteria and fungi. mdpi.com

Table 1: In Vitro Antimicrobial Activity of this compound-Lys Conjugates

| Compound | Organism | MIC Range (µg/mL) | Activity |

| 1d | Escherichia coli spp. | 31.3-125.0 | Potent |

| 1d | Staphylococcus aureus spp. | 31.3-125.0 | Potent |

| 1d | Pseudomonas aeruginosa spp. | 375.0-500.0 | Potent |

| 5b | Staphylococcus aureus spp. | 250.0-500.0 | Active |

| 5b | Escherichia coli spp. | 62.5-125.0 | Active |

| 1b-c, 1e, 2a-b, 4b | Gram-positive & Negative Bacteria | Noticeable | Active |

| 1d, 1e, 2e | Fungus | Active | Active |

Note: Data derived from in vitro studies on this compound-Lys conjugates. nih.govresearchgate.net

Cardiovascular Health

Research indicates a potential role for glycine, and by extension peptides containing it like this compound, in cardiovascular health. Higher circulating levels of glycine have been associated with a lower risk of coronary heart disease. cam.ac.ukahajournals.org This association may be partly mediated by a blood pressure-lowering effect. cam.ac.uk Glycine is involved in various processes relevant to cardiovascular function, including antioxidative reactions, purine synthesis, and collagen formation. ahajournals.org It has also been inversely associated with traditional cardiovascular risk factors such as obesity, hypertension, and diabetes mellitus. ahajournals.orgresearchgate.net

Protection Against Cardiac Hypertrophy and Fibrosis

Cardiac hypertrophy, an enlargement of the heart muscle, and fibrosis, the thickening and scarring of heart tissue, are significant factors in various cardiovascular diseases and can lead to heart failure. nih.govresearchgate.net

Studies have explored the potential of glycine to mitigate these conditions. Pre-treatment with glycine has been shown to significantly attenuate murine cardiac hypertrophy induced by transverse aortic constriction or angiotensin II administration. mdpi.comresearchgate.net This cardioprotective effect was observed to be dependent on the endogenous glycine receptor alpha 2. mdpi.comresearchgate.net

Furthermore, glycine has been found to prevent the over-production of collagens in rat fibroblasts. mdpi.comresearchgate.net It achieves this by antagonizing the release of transforming growth factor beta and endothelin-1, which are stimulated by angiotensin II in cardiomyocytes. mdpi.comresearchgate.net These findings suggest that glycine may act as a cardioprotector against pressure overload-induced cardiac hypertrophy and could potentially help prevent heart failure. mdpi.comresearchgate.net

Therapeutic Angiogenesis in Ischemic Conditions

Therapeutic angiogenesis, the process of stimulating the growth of new blood vessels, is a promising strategy for treating ischemic conditions where blood flow is restricted. google.comnih.gov Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis. google.comnih.gov

Research suggests that glycine can play a role in promoting angiogenesis. Studies have shown that glycine significantly promoted angiogenesis both in vitro and in vivo and effectively protected mitochondrial function. researchgate.net The activation of glycine transporter 1 (GlyT1) induced by VEGF leads to an increase in intracellular glycine. mdpi.comresearchgate.net This increased intracellular glycine then directly binds to voltage-dependent anion channel 1 (VDAC1) on the mitochondrial outer membrane, inhibiting its opening. mdpi.comresearchgate.net

In a hind-limb ischemia model, glycine treatment significantly enhanced neovascularization, leading to improved recovery of vascular flow. researchgate.netresearchgate.net Glycine also promoted the formation of networks by human umbilical vein endothelial cells (HUVECs) in vitro. researchgate.net These findings highlight glycine as a necessary mediator in VEGF signaling via the GlyT1-glycine-mTOR-VDAC1 axis pathway and suggest its potential as a therapeutic target for angiogenic vascular disorders. researchgate.net

Table 2: Effects of Glycine in a Murine Model of Cardiac Hypertrophy

| Treatment Group | Cardiac Hypertrophy | Cardiac Fibrosis | Proposed Mechanism |

| Control (Ang II) | Increased | Increased | Angiotensin II-induced hypertrophy and collagen production |

| Glycine + Ang II | Attenuated | Reduced | Antagonizes TGF-β and ET-1 release, potentially via GlyRα2; inhibits collagen production |

Note: Data based on studies in murine models of cardiac hypertrophy induced by Angiotensin II. mdpi.comresearchgate.net

Table 3: Effects of Glycine in a Hind-Limb Ischemia Model

| Treatment Group | Neovascularization | Vascular Flow Recovery | Proposed Mechanism |

| Saline | Baseline | Limited | Control |

| Glycine | Enhanced | Improved | Promotes angiogenesis via GlyT1-glycine-mTOR-VDAC1 axis |

| VEGF | Enhanced | Improved | Positive control for angiogenesis |

Note: Data based on studies in a murine hind-limb ischemia model. researchgate.netresearchgate.net

Synthetic Methodologies and Derivative Development

Peptide Synthesis Techniques

Peptide synthesis involves forming amide bonds between amino acids. wikipedia.org

Classical solution-phase synthesis involves coupling amino acids in solution. nih.govwikipedia.org This method can be used for the synthesis of peptides. nih.govwikipedia.orgnih.gov A challenge in classical synthesis is the potential for unwanted side reactions, such as the reaction between the carboxyl and amino groups of two molecules of the same amino acid, leading to a mixture of dipeptides when attempting to synthesize a specific dipeptide from two different amino acids. gcwgandhinagar.com To address the low reactivity of the carboxyl group, it can be activated, for example, by converting it into an acid chloride before reacting with the amino group of the second amino acid. gcwgandhinagar.com

Solid-phase peptide synthesis, introduced by Robert Bruce Merrifield, is a widely used method for peptide synthesis. nih.gov In SPPS, the growing peptide chain is anchored to an insoluble polymer support, typically a resin. nih.govbachem.com The synthesis proceeds in a stepwise manner, usually from the C-terminus to the N-terminus of the peptide. wikipedia.orggoogle.com Each cycle involves the coupling of a protected amino acid to the resin-bound peptide chain, followed by deprotection and washing steps to remove excess reagents and by-products. nih.govbachem.comgoogle.com SPPS simplifies purification because the peptide remains attached to the solid support throughout the synthesis. bachem.com

Protecting groups are crucial in SPPS to prevent unwanted reactions of the α-amino group and reactive side chains of amino acids during peptide chain elongation. wikipedia.orgiris-biotech.de The 9-fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used for the α-amino group in SPPS. iris-biotech.deadvancedchemtech.comnih.govgoogle.com It is typically removed under basic conditions, often using piperidine. iris-biotech.deadvancedchemtech.com This orthogonal deprotection strategy is mild compared to the acid-labile Boc group used in other SPPS approaches. iris-biotech.deadvancedchemtech.comcore.ac.uk

For amino acids with reactive side chains, such as histidine, specific side-chain protecting groups are employed. core.ac.ukpeptide.com Histidine contains an imidazole (B134444) side chain that can cause side reactions if left unprotected during SPPS. core.ac.uk Examples of protecting groups used for the imidazole nitrogen of histidine in Fmoc chemistry include the trityl-based groups like Trt, Mmt, and 4-methyltrityl (Mtt). peptide.com The Mtt group is acid-labile and can be selectively removed under mild acidic conditions. peptide.comadvancedchemtech.com The lability order of these trityl groups is generally Trt > Mtt > Mmt. peptide.com Using a stable imidazole protecting group for histidine can help circumvent side reactions, such as the insertion of extra glycine (B1666218) residues observed with less stable protecting groups like Nim-tosyl-histidine. nih.gov

Microwave-assisted SPPS has been developed to improve synthesis efficiency, particularly for longer peptide sequences. nih.govresearchgate.net Microwave irradiation can accelerate coupling and deprotection reactions. nih.gov This technique can be performed at controlled temperatures, such as 60°C, and has been explored for the synthesis of histidine-containing peptides with low levels of racemization. nih.govnih.govresearchgate.net Aqueous microwave-assisted protocols using water-dispersible Fmoc-amino acid nanoparticles have been developed as environmentally friendly methods for chemical peptide synthesis. nih.gov

Solid-Phase Peptide Synthesis (SPPS)

Use of Protecting Groups (e.g., Fmoc, Mtt)

Rational Design of Derivatives and Analogs

The rational design of peptide derivatives and analogs involves modifying the structure of the parent peptide to enhance its properties or activities. frontiersin.org For peptides like Gly-his, which forms part of larger bioactive peptides such as this compound-Lys (GHK), structural modifications can lead to novel derivatives with potential applications. nih.govresearchgate.net

Structural modifications can involve changes to the amino acid sequence, the incorporation of modified or unnatural amino acids, or alterations to the peptide backbone or termini. These modifications are aimed at improving characteristics such as stability, solubility, and biological activity. frontiersin.org

While this compound itself is a simple dipeptide, it is a key component of the tripeptide GHK, which has been extensively studied for its biological activities. nih.govresearchgate.net Research on GHK derivatives has explored various structural modifications to enhance its properties for applications in medicine and dermatology. nih.govresearchgate.net Synthetic approaches for obtaining GHK and its modifications utilize both classical solution methods and solid-phase peptide synthesis, employing different protecting groups and peptide bond formation methods. nih.gov Aspects of GHK structure modifications have played a key role in scientific research related to its activity. nih.govresearchgate.net

Modifications to peptides can include specific substitutions, terminal modifications (N-terminal acetylation and C-terminal amidation), cyclization, and stapling. frontiersin.org The exchange of functional groups for bioisosteres can also improve physicochemical characteristics and enhance activity. frontiersin.org For instance, studies on other peptides have shown that incorporating different residues or non-natural amino acids can impact activity and selectivity. nih.gov The systematic modification of peptide structures, along with computational approaches, can aid in designing analogs with improved activity. frontiersin.org

Conjugation with Other Molecules (e.g., Fatty Acids)

Conjugation of peptides with other molecules, such as fatty acids, is a common strategy to modify their properties, particularly to improve pharmacokinetics by increasing their half-life in circulation pepscan.com. Fatty acid conjugation can also influence other characteristics, including antibacterial activity or eukaryotic cell toxicity pepscan.com.

Various approaches exist for fatty acid conjugation to peptides. These typically involve synthesizing the conjugate where the fatty acid is attached to either the N-terminus or a specific amino acid side-chain, such as that of lysine (B10760008) pepscan.com. Cysteine residues can also be modified with fatty acids to yield thioester derivatives pepscan.com. Commonly used fatty acids for conjugation include saturated fatty acids of varying chain lengths, such as myristic acid (C14), palmitic acid (C16), and stearic acid (C18) pepscan.com.

While the provided search results specifically mention the conjugation of fatty acids to this compound-Lys (GHK) tripeptide conjugates for investigating antimicrobial activity nih.gov, the general principles of fatty acid conjugation to peptides containing this compound would involve similar chemical strategies targeting available amino or carboxyl groups or reactive side chains. For instance, studies have explored the N-acylation of glycine with fatty acids chemrxiv.org. Another study describes the site-specific functionalization of glycine residues in peptides using various methods, including those involving copper catalysts rsc.orgnih.gov.

Research findings indicate that the length of the conjugated fatty acid can significantly influence the biological activity of the resulting lipopeptide conjugates nih.govmdpi.com. For example, studies on this compound-Lys conjugates with fatty acids of different lengths showed varying degrees of antimicrobial activity against different bacterial strains nih.gov.

Tandem Array Metallopeptides

Peptides containing the this compound sequence, particularly the tripeptide Gly-Gly-His (GGH), have been utilized to introduce metal-binding sites into biomolecules nih.gov. These metal-binding peptides can be designed as "tandem arrays" where multiple metal-binding domains are linked together nih.gov. This strategy aims to potentially enhance the efficiency of substrate modification by creating multi-metal binding arrays nih.gov.

Studies have reported the synthesis of model peptides containing multiple units of metal-binding domains, such as Orn-Gly-His, linked in a tandem fashion nih.gov. In these constructs, the alpha-amino group of residues like ornithine can participate in metal ligation, similar to the terminal amine in Gly-Gly-His nih.gov. The interaction of these metallopeptides with DNA has been investigated, including studies on Ni(II) complexes of peptides containing the Arg-Gly-His sequence researchgate.net.

The structural characteristics of these tandem array metallopeptides and their metal complexes have been explored. For instance, molecular modeling and simulation studies on oligomers containing multiple metal-binding sites have provided insights into their conformation and the spatial arrangement of the metal centers nih.gov. Data from such studies can reveal the average structure and the distances between metal-binding sites within the array nih.gov.

Bioconjugation Strategies

Bioconjugation involves linking a biomolecule, such as a peptide, with other substrates to modulate its properties carlsbergfondet.dk. For peptides containing this compound, bioconjugation strategies can be employed to attach them to various molecules for diverse applications, including those in chemical biology, medicine, and biomaterials carlsbergfondet.dkresearchgate.net.

Traditional chemical conjugation techniques often target readily available functional groups like amines and carboxyls present in proteins and peptides papyrusbio.compapyrusbio.com. However, these methods can sometimes lead to heterogeneous mixtures and potential loss of biological function papyrusbio.com.

More advanced and site-selective bioconjugation strategies are being developed to achieve better control over the modification site and the number of molecules attached carlsbergfondet.dkpapyrusbio.com. While histidine bioconjugation can be challenging due to the lability of some modifications, methods utilizing reagents like thiophosphorodichloridates or C-H alkylation under specific conditions have been explored for selective histidine modification papyrusbio.com. These approaches can be used to label histidine residues or polyhistidine tags and subsequently attach various payloads papyrusbio.com.

Glycine residues in peptides can also be targets for site-specific functionalization through methods involving direct C-H bond functionalization nih.gov. Copper-catalyzed methods, for example, have been used to introduce functionalities like aryl, vinyl, alkynyl, or indolyl groups specifically at the alpha-position of terminal glycine residues in short peptides nih.gov.

Bioconjugation strategies involving peptides containing this compound can utilize various coupling chemistries. For instance, Schiff-base chemistry has been employed to attach hyaluronic acid-glycine conjugates to functionalized scaffolds tugraz.at. The formation of amide or peptide bonds between the carboxyl group of a molecule and the amino group of an endogenous compound like glycine is a fundamental bioconjugation reaction al-edu.com.

Enzymatic bioconjugation techniques offer another avenue for site-specific modification by utilizing the inherent specificity of enzymes papyrusbio.com. These methods can target specific amino acid side chains, including those of glycine, although histidine-specific enzymatic methods are less explored compared to those for cysteine, tyrosine, and lysine papyrusbio.compapyrusbio.com.

Detailed research findings in bioconjugation studies often involve characterizing the resulting conjugates using techniques like HPLC, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and assess purity ub.edu. Quantification of the conjugated molecule on a substrate can also be performed using methods like quartz crystal microbalance tugraz.at.

Analytical and Computational Approaches in Research

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are fundamental tools in the characterization of Gly-His, offering information about its electronic structure, vibrational modes, and mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules in solution or solid state. For this compound, NMR can provide detailed information about the chemical environment of individual atoms, including the amino acid residues and the peptide bond. Studies involving histidine-containing peptides, such as this compound, often utilize 1H and 13C NMR to analyze chemical shifts and coupling constants, which are sensitive to the local electronic structure and conformation researchgate.net. 15N NMR can also be employed, particularly with isotopically labeled peptides, to gain further insights into the nitrogen atoms within the peptide backbone and the histidine imidazole (B134444) ring nih.gov. Research on phosphorylated histidine residues in peptides like Gly-Gly-His-Ala has demonstrated the utility of 31P and 1H NMR in determining chemical shifts and pK values, providing information about the phosphorylation state and its impact on the peptide's properties uni-regensburg.de. Solid-state 17O NMR spectroscopy has been used to study ion binding to carbonyl oxygens in model peptides like Gly-Gly-Gly, revealing that ion binding significantly affects 17O chemical shift tensor components and quadrupole coupling constants, offering insights into cation-oxygen interactions relevant to biological systems louisville.edu.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for analyzing peptides and their complexes, particularly in the gas phase. ESI-MS provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the identification of peptide species and their metal complexes researchgate.net. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide sequence information and insights into the stability and structure of peptide ions and their adducts core.ac.uk. ESI-MS has been employed to study the formation and characteristics of metal complexes with peptides, including those containing histidine residues researchgate.net. For instance, ESI-MS has been used to evaluate the structures of copper complexes formed in solutions of varying pH with peptides like this compound-Lys researchgate.net. Studies investigating the ozone oxidation products of amino acids and small peptides, including histidine-containing peptides, have also utilized ESI-MS to identify the resulting oxidized species core.ac.uk. The technique is valuable for both qualitative and semi-quantitative analysis of complex formation tendencies with different metal ions researchgate.net.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule that absorb light in the ultraviolet and visible regions of the spectrum. For peptides like this compound, UV-Vis spectroscopy can provide information about the presence of chromophores, such as the imidazole ring of histidine, and changes in their electronic environment upon interaction with other species, such as metal ions acs.org. This technique is particularly useful for studying the formation of metal-peptide complexes, where changes in absorbance spectra can indicate coordination events nih.govresearchgate.net. UV-Vis spectrophotometry has been used to assess the ability of peptides, including those with Gly-Gly-His motifs, to bind transition metals like Cu2+ and Ni2+, and to determine the stoichiometry of such binding nih.gov. The technique can also be used to determine the concentration of peptides by exploiting the extinction of coupled fluorophores rsc.org. While pure glycine (B1666218) itself shows little absorption in the visible range, the presence of histidine in this compound introduces a chromophore that can be monitored by UV-Vis spectroscopy researchgate.net.

Electron Paramagnetic Resonance (EPR) and HYSCORE Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study systems with unpaired electrons, such as transition metal ions complexed with peptides. EPR can provide information about the electronic spin state, local symmetry, and interactions between the metal ion and its ligands ebi.ac.uk. Hyperfine Sublevel Correlation (HYSCORE) spectroscopy is a two-dimensional EPR technique that provides more detailed information about the hyperfine interactions between the unpaired electron spin and nearby magnetic nuclei, such as 1H and 14N ebi.ac.ukosti.govacs.org. These techniques are particularly valuable for studying the coordination environment of paramagnetic metal ions bound to histidine-containing peptides. Research on copper(II) complexes with peptides like this compound-Lys (GHK) and Gly-Gly-His (GGH) has utilized EPR and HYSCORE to investigate the metal binding sites and the nature of the interactions ebi.ac.ukresearchgate.net. HYSCORE spectroscopy can clarify conflicting results from other EPR and ENDOR studies and provide experimental evidence for theoretical predictions regarding electron spin distribution osti.gov. It is especially useful for resolving hyperfine couplings from coordinated histidine nitrogens and other nearby nuclei osti.gov.

X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS), including Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the electronic and local atomic structure of a material aip.orgsut.ac.th. For peptides, XAS can probe the environment of specific atoms like carbon, nitrogen, oxygen, or bound metal ions aip.orgsut.ac.thmdpi.com. NEXAFS is sensitive to the electronic state and bonding environment, while EXAFS provides information about the distances and types of neighboring atoms around the absorbing atom sut.ac.th. XAS has been used to study the copper binding sites in peptides researchgate.net. Theoretical studies have investigated the near-edge X-ray absorption spectra of amino acids, including histidine, demonstrating that different subunits can be identified by analyzing the spectra at the carbon K-edge aip.org. XAS has also been applied to study the structural changes in solutions containing metal ions and amino acids or peptides, providing insights into coordination distances and complex formation sut.ac.th.

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength. While this compound itself may have limited intrinsic fluorescence, research often involves modifying peptides with fluorescent probes to study their interactions and behavior researchgate.netmdpi.comacs.orgrsc.org. Fluorescently labeled peptides containing the this compound motif have been developed as chemosensors for detecting metal ions, such as Cu2+ mdpi.comacs.orgrsc.org. The fluorescence signal can change upon metal binding, allowing for the detection and quantification of the metal ion mdpi.comacs.org. Studies have shown that the spatial placement of the fluorophore on the peptide can significantly influence the chemosensing properties acs.org. Fluorescence quenching is a common mechanism observed upon the binding of certain metal ions like Cu2+ to fluorescent peptides mdpi.comrsc.org. This technique is valuable for studying binding affinity and selectivity in aqueous solutions mdpi.comrsc.org. Fluorescence spectroscopy has also been used to characterize chiral ionic liquids derived from this compound researchgate.net.

Chromatographic Methods

Chromatographic methods are fundamental separation techniques used to isolate and analyze components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic approaches have been applied to the study of amino acids and peptides. aithor.com

Liquid Chromatography (LC)

Liquid chromatography is a versatile technique for separating analytes dissolved in a liquid mobile phase. It is widely used for the analysis of peptides due to its ability to handle non-volatile and thermally labile compounds. aithor.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful LC technique that utilizes high pressure to force the mobile phase through a packed column, providing high resolution and faster separation times compared to traditional LC. aithor.com HPLC is commonly used for the analysis of amino acids and peptides, often coupled with various detectors. americanlaboratory.comspectroscopyonline.comresearchgate.nethplc.eu While specific data solely on this compound analysis by standard HPLC is not extensively detailed in the provided sources, research on related peptides and amino acids highlights the capabilities of this method. For instance, HPLC with UV-vis detection has been used for the analysis of glycine and triglycine, demonstrating good and fast separation. spectroscopyonline.com The purity of the silica (B1680970) stationary phase in reversed-phase HPLC is important for separation performance, as metal ion impurities can cause peak tailing and loss of resolution. anaquant.com The use of low concentrations of trifluoroacetic acid (TFA) in the mobile phase can affect peak shape, and high-purity silica allows for good peptide peak shape even at low TFA concentrations. anaquant.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of LC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly valuable for the identification and quantification of peptides in complex samples. nih.govnih.govtandfonline.comthermofisher.com LC-MS/MS methods have been developed for the simultaneous analysis of numerous amino acids in biological samples, demonstrating high sensitivity and selectivity. nih.govnih.gov For example, an LC-MS/MS method using hydrophilic interaction chromatography (HILIC) separation and multiple reaction monitoring (MRM) in positive ion mode was developed for the simultaneous analysis of 41 amino acids in serum. nih.govnih.gov This method showed good linearity and reproducibility for various amino acids, including histidine and glycine. nih.govnih.gov LC-MS/MS has also been employed for the analysis of cyclic dipeptides, demonstrating the ability to separate and detect related structures. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of LC that is well-suited for the separation of polar compounds, including peptides, which are poorly retained in reversed-phase chromatography. researchgate.netnih.govresearchgate.net HILIC utilizes a hydrophilic stationary phase and a mobile phase typically composed of a high concentration of organic solvent and a small amount of aqueous buffer. nih.govresearchgate.netsigmaaldrich.com Retention in HILIC is primarily based on partitioning of the analyte into a water-rich layer on the stationary phase, as well as potential electrostatic interactions. sigmaaldrich.com HILIC has been used in studies involving peptides, such as the analysis of the tripeptide this compound-Lys. sigmaaldrich.commdpi.com Optimization of HILIC conditions, such as buffer salt content and pH, is crucial for achieving good peak shape and retention for amino acids and peptides. researchgate.net

Electrochemical Analysis

Electrochemical methods involve the measurement of electrical properties, such as current or potential, in relation to chemical reactions. These techniques offer sensitive and cost-effective approaches for the analysis of various analytes, including peptides. aithor.com

Biosensors for Metal Ion Detection

Peptides containing histidine residues, such as this compound and particularly Gly-Gly-His, are known to bind metal ions, with a notable high affinity for copper ions. researchgate.netrsc.orgcapes.gov.brmonash.edu This metal-binding property has been exploited in the development of electrochemical biosensors for the detection and quantification of metal ions. monash.edunih.gov Biosensors utilizing histidine-containing peptides immobilized on electrode surfaces have shown potential for selective monitoring of metal ions at low concentrations. rsc.orgmonash.edu For example, electrochemical biosensors modified with the tripeptide Gly-Gly-His have been developed for the sensitive and selective detection of copper ions. rsc.orgmonash.edunih.govrsc.org These sensors often utilize modified electrodes, such as gold electrodes or conducting polymers, to which the peptide is attached. rsc.orgmonash.edunih.gov The detection mechanism is based on the electrochemical behavior of the peptide-metal complex. rsc.orgmonash.edu Research has shown that Gly-Gly-His modified electrodes exhibit high sensitivity and selectivity for Cu(II) over other metal ions, with detection limits in the micromolar or even nanomolar range. nih.govrsc.org The stability and reusability of these biosensors have also been demonstrated. nih.govrsc.org While much of the research in this area focuses on Gly-Gly-His due to its strong copper binding, the principle of utilizing histidine's affinity for metal ions is also relevant to the electrochemical analysis of this compound.

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the molecular properties and interactions of this compound and peptides incorporating this dipeptide. These techniques allow for the simulation of molecular behavior and the prediction of activities based on structural features.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of peptides containing the this compound sequence, particularly in the context of their interactions with other molecules like DNA. For instance, MD simulations have been performed to investigate the binding orientations of Ni(II) complexes of Gly-Gly-His and Arg-Gly-His upon association with B-form DNA acs.org, nih.gov, researchgate.net. These simulations help clarify the preferred binding modes and the roles of specific residues, such as the His imidazole N-H and the amino-terminal amine, in forming hydrogen bonds with DNA minor groove acceptors acs.org, researchgate.net. While these studies focus on tripeptides, they highlight the utility of MD simulations in understanding the behavior of peptides containing the this compound motif in complex biological environments. Simulated annealing calculations have also been used to determine energetically low-lying conformers and isomers of metal complexes with GlyHis and HisGly dipeptides in the gas phase nih.gov.

Density Functional Theory (DFT) calculations are utilized to investigate the electronic structure, properties, and reactivity of this compound and its complexes. DFT calculations have been performed to study the interaction between diperoxovanadate complexes and glycyl-histidine in solution, providing insights into the coordination of vanadium to the imidazole ring's nitrogen atoms (either ɛ-N or δ-N) and explaining the relative coordination capability of different nitrogen sites nih.gov. DFT calculations have also been used to optimize the structures of zinc and cadmium complexes with intact and deprotonated glycyl histidine dipeptides nih.gov. In the context of carnosine-based antioxidants, DFT calculations (B3LYP-D3) have been applied to compare this compound with carnosine and homocarnosine, examining properties like H-bond distances and N-Br bond lengths in their brominated forms une.edu.au. These computational studies contribute to a deeper understanding of the chemical behavior and interactions of this compound at the atomic and electronic levels.

Protein-ligand docking studies explore the potential binding interactions between molecules and proteins. While direct docking studies of this compound as a ligand are not extensively detailed in the provided results, the this compound sequence is relevant in the context of protein active sites and peptides that interact with proteins. For instance, the active site of protein disulfide isomerase (PDI) contains a Cys-Gly-His-Cys (CXXC) motif, and docking studies of PDI inhibitors have centered the docking grid on this catalytic region nih.gov. Docking simulations have also been used to rationalize the activation effects of carnosine- and histidine-containing dipeptides on human carbonic anhydrases (hCA), focusing on binding within their catalytic pockets mdpi.com. Although the primary focus in mdpi.com is on carnosine, it indicates the application of docking to histidine-containing dipeptides, which would include this compound.

DFT Calculations

In Vitro and In Vivo Research Models

Experimental studies using biological models, both in vitro (in laboratory settings, typically with cells) and in vivo (in living organisms), are crucial for evaluating the biological effects and mechanisms of action of this compound and related peptides.

Cell culture studies are frequently employed to investigate the effects of peptides containing the this compound sequence on various cell types. Studies using fibroblasts have shown that copper complexes of Gly-Gly-His (GGH) are proposed to reduce tumor necrosis factor α (TNF-α)-based interleukin 6 (IL-6) secretion scientificlabs.co.uk, sigmaaldrich.com, , sigmaaldrich.com. Research has also investigated the influence of this compound-Lys (GHK) and its copper complex on IGF-2-dependent TGF-β1 secretion in normal human dermal fibroblasts ptfarm.pl. Furthermore, the influence of GGH, GHK, and their copper complexes on the secretion of pro-inflammatory IL-6 in normal human dermal fibroblasts (NHDF) cell line has been evaluated ebi.ac.uk. Keratinocyte cell culture experiments have indicated that GHK can increase the expression of integrin and enhance the stemness and proliferative potential of epidermal basal cells . In addition to linear peptides, cyclic(this compound) has been shown to exhibit cytotoxicity toward cancer cell lines such as HeLa and MCF-7 in vitro targetmol.com. These studies demonstrate the diverse cellular responses modulated by peptides containing the this compound sequence.

Animal Models (e.g., Rats, Mice, Zebrafish)

Animal models such as rats, mice, and zebrafish are widely utilized in biomedical research due to their physiological similarities to humans, genetic tractability, and suitability for studying various disease processes and biological phenomena. fishersci.atplanetpeptide.comepa.gov These models serve as crucial tools for investigating the effects of chemical compounds and biological mechanisms before potential human clinical trials. fishersci.at Rodents, particularly mice and rats, constitute a significant majority of warm-blooded animals used in research, valued for their physiological homology which allows for the study of conditions like sepsis, obesity, cancer, and metabolic disorders. planetpeptide.com Zebrafish, with their transparent embryos and rapid development, are also increasingly used, including in the study of metabolic disorders like diabetes. fishersci.at

While direct research specifically focused on this compound using these animal models is not extensively detailed in the provided literature, related studies on peptides containing this compound offer insights into the types of investigations conducted in animal systems. For instance, the tripeptide Glycyl-L-histidyl-L-lysine (GHK), which contains the this compound sequence, has been studied in mice. Experiments involving GHK in mice have been conducted under ethical permits. biolongevitylabs.com These studies explored GHK's effects, such as stimulating hepatocyte mitotic activity and influencing immune reactivity following intraperitoneal injection. epa.gov GHK has also been investigated for potential anxiolytic effects in mice using behavioral tests like the elevated plus maze. epa.gov Furthermore, research examining GHK's ability to prevent protein aggregation and cell death in vitro noted the use of mice or cells/tissue derived from mice in related experiments. biolongevitylabs.comwikipedia.org This indicates that animal models, including mice, are employed in research investigating the biological activities of peptides structurally related to this compound.

Metabolomic Profiling and Pathway Analysis

Metabolomic profiling is a powerful approach used to identify and quantify the complete set of small-molecule metabolites within a biological sample, providing a snapshot of the metabolic state under specific conditions. This technique, often employing methods like UPLC-MS, can reveal potential biomarkers for diseases and offer insights into perturbed metabolic pathways. nih.gov

This compound has been identified as a dipeptide composed of glycine and L-histidine. Metabolomic studies have revealed this compound as a potential biomarker in the context of Type 2 Diabetes Mellitus (T2DM). nih.gov A UPLC-MS-based metabolomic approach conducted in aged adults with T2DM found that the plasma content of this compound was different compared to that in non-diabetic control subjects. nih.gov Specifically, the plasma level of this compound was observed to be lower in individuals with diabetes than in the control group. nih.gov This finding suggests that reduced levels of this compound might serve as a potential biomarker indicating a higher risk for the development of T2DM. nih.gov

The study also explored correlations between identified biomarkers and cohort characteristics, finding that this compound levels correlated with MEDAS-14, a measure likely associated with dietary habits or metabolic health. nih.gov These metabolomic findings align with observations that altered amino acid metabolism, including reduced glycine content, is considered a biomarker for insulin (B600854) resistance and subsequent T2DM development. nih.gov

常见问题

Q. Key Citations

- Synthesis & characterization:

- Bioactivity & mechanisms:

- Computational modeling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。